![molecular formula C14H20N2 B060631 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine CAS No. 186203-32-7](/img/structure/B60631.png)
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Overview
Description
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-C]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a suitable benzylating agent, followed by hydrogenation to achieve the octahydro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further hydrogenate the compound or modify its functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-C]pyridine: A parent compound with a similar core structure but lacking the benzyl and octahydro modifications.
Pyrrolopyrazine derivatives: Compounds with a similar heterocyclic structure but different functional groups and properties.
Uniqueness
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is unique due to its specific benzyl and octahydro modifications, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSGEYBDJCPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626488 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-32-7 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

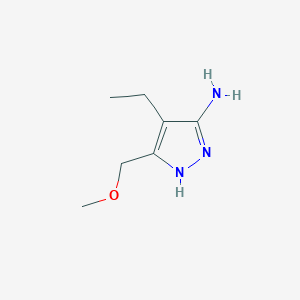
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)


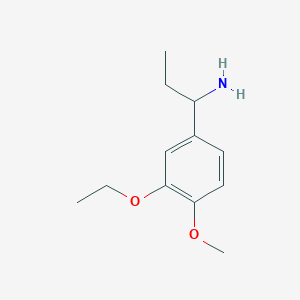
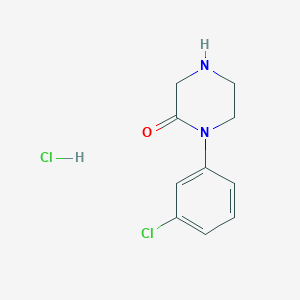
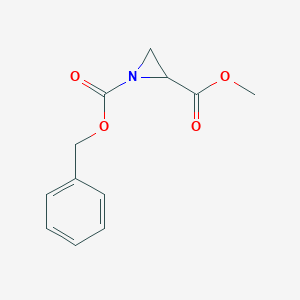
![(2R,3S,4R,6S)-4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol](/img/structure/B60560.png)
![FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)](/img/structure/B60564.png)
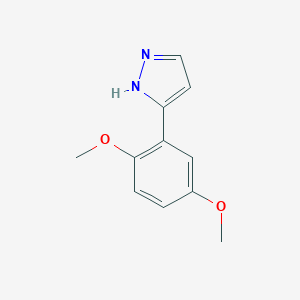
![Bis[bis(3,5-dimethylphenyl)phosphino]methane](/img/structure/B60575.png)
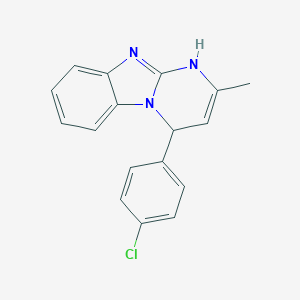
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)

